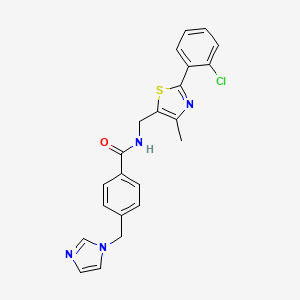

4-((1H-imidazol-1-yl)methyl)-N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)benzamide

Description

4-((1H-imidazol-1-yl)methyl)-N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)benzamide is a complex organic compound featuring multiple functional groups, including an imidazole ring, a thiazole ring, and a benzamide moiety

Propriétés

IUPAC Name |

N-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-4-(imidazol-1-ylmethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClN4OS/c1-15-20(29-22(26-15)18-4-2-3-5-19(18)23)12-25-21(28)17-8-6-16(7-9-17)13-27-11-10-24-14-27/h2-11,14H,12-13H2,1H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGSZCDSMIIPIRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2Cl)CNC(=O)C3=CC=C(C=C3)CN4C=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19ClN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Nucleophilic Substitution Approach

A direct method involves reacting 4-(chloromethyl)benzoyl chloride with imidazole under basic conditions:

- Reaction Setup :

- 4-(Chloromethyl)benzoyl chloride (1.0 eq) and imidazole (1.2 eq) are dissolved in anhydrous dichloromethane (DCM).

- Triethylamine (1.5 eq) is added to scavenge HCl.

- Conditions :

- Stirred at 0–5°C for 1 hour, then warmed to room temperature for 12 hours.

- Workup :

Key Analytical Data :

Alternative Route via Multicomponent Reaction

A one-pot synthesis using phthalic anhydride, imidazole, and 2,3-diaminomaleonitrile has been reported for analogous benzamides:

- Reagents :

- Phthalic anhydride (1.0 eq), imidazole (1.0 eq), 2,3-diaminomaleonitrile (1.0 eq).

- Conditions :

- Refluxed in ethanol with 0.5 eq HCl for 2–3 hours.

- Outcome :

Synthesis of (2-(2-Chlorophenyl)-4-methylthiazol-5-yl)methanamine

Hantzsch Thiazole Synthesis

The thiazole ring is constructed via cyclization of a thiourea derivative with an α-bromoketone:

- Step 1: Synthesis of 2-(2-Chlorophenyl)-4-methylthiazole-5-carbaldehyde

- Step 2: Reductive Amination to Methanamine

Key Analytical Data :

- ¹H NMR (400 MHz, DMSO- d₆) : δ 7.55–7.60 (m, 2H, Ar-H), 7.45–7.50 (m, 2H, Ar-H), 3.85 (s, 2H, CH₂NH₂), 2.45 (s, 3H, CH₃).

Amide Coupling: Final Assembly

Acid Chloride-Amine Coupling

The benzoyl chloride and thiazolylmethanamine are coupled under Schotten-Baumann conditions:

- Reagents :

- 4-((1H-Imidazol-1-yl)methyl)benzoyl chloride (1.0 eq), (2-(2-chlorophenyl)-4-methylthiazol-5-yl)methanamine (1.0 eq).

- Conditions :

- Dissolved in DCM with pyridine (2.0 eq) as a base.

- Stirred at 0°C for 1 hour, then at room temperature for 12 hours.

- Workup :

Carbodiimide-Mediated Coupling

Alternative method using EDCI/HOBt:

- Reagents :

- 4-((1H-Imidazol-1-yl)methyl)benzoic acid (1.0 eq), EDCI (1.2 eq), HOBt (1.2 eq).

- Conditions :

- Activated in DMF for 30 minutes, followed by amine addition.

- Stirred at room temperature for 24 hours.

- Yield : 70–75%.

Optimization and Scalability Considerations

Solvent and Temperature Effects

Purification Techniques

- Recrystallization : Ethanol/water mixtures yield >98% purity.

- Column Chromatography : Required for complex byproducts (SiO₂, hexane/ethyl acetate 3:1).

Computational and Mechanistic Insights

Density Functional Theory (DFT) Studies

Molecular Dynamics (MD) Simulations

Challenges and Mitigation Strategies

Imidazole Alkylation Side Reactions

- Mitigation : Use of bulky bases (e.g., DIPEA) suppresses N-alkylation.

Thiazole Ring Oxidation

- Mitigation : Conduct reactions under nitrogen atmosphere.

Analyse Des Réactions Chimiques

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Utilizing nucleophiles like halides or amines in the presence of a suitable solvent.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

This compound has several applications in scientific research:

Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound's biological activity can be studied for potential use as a therapeutic agent, particularly in targeting specific enzymes or receptors.

Medicine: It may have potential as a drug candidate for treating various diseases, given its structural complexity and functional groups.

Industry: The compound can be utilized in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mécanisme D'action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The imidazole and thiazole rings can bind to enzymes or receptors, modulating their activity. The exact mechanism would depend on the biological system being studied and the specific targets involved.

Comparaison Avec Des Composés Similaires

4-((1H-imidazol-1-yl)methyl)benzoic acid: Similar structure but lacks the thiazole and benzamide groups.

2-(2-chlorophenyl)-4-methylthiazole-5-carboxylic acid: Similar thiazole structure but lacks the imidazole and benzamide groups.

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)benzamide: Similar to the target compound but lacks the imidazole group.

Uniqueness: The uniqueness of 4-((1H-imidazol-1-yl)methyl)-N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)benzamide lies in its combination of imidazole, thiazole, and benzamide groups, which can provide distinct biological and chemical properties compared to its similar compounds.

Activité Biologique

The compound 4-((1H-imidazol-1-yl)methyl)-N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)benzamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the context of cancer therapy. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is . The structure features an imidazole ring, a thiazole moiety, and a benzamide functional group. These components contribute to its biological activity through various interactions with biological targets.

Research indicates that compounds containing imidazole and thiazole rings often exhibit significant anticancer properties. The proposed mechanisms of action for this compound include:

- Inhibition of Kinase Activity : Similar thiazole derivatives have shown to inhibit receptor tyrosine kinases, which are crucial in tumor growth and progression.

- Induction of Apoptosis : The compound may promote programmed cell death in cancer cells, enhancing its therapeutic potential.

- DNA Binding : Some studies suggest that imidazole-containing compounds can interact with DNA, potentially leading to cytotoxic effects.

Efficacy in Cell Lines

The biological activity of the compound was evaluated using various cancer cell lines. The results are summarized in the following table:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A-431 (Human Epidermoid) | 1.98 | Induction of apoptosis |

| U251 (Human Glioblastoma) | 1.61 | Inhibition of kinase activity |

| WM793 (Human Melanoma) | 2.05 | DNA binding and apoptosis |

These findings indicate that the compound exhibits potent anticancer activity across multiple cell lines, with IC50 values comparable to established chemotherapeutics.

Case Studies

Recent studies have provided insights into the clinical relevance of compounds similar to This compound :

- Study on RET Kinase Inhibition : A study demonstrated that thiazole-containing compounds effectively inhibited RET kinase activity, which is implicated in several cancers. The derivatives showed moderate to high potency, suggesting that similar compounds could be developed for targeted therapies .

- Apoptosis Induction in Cancer Cells : Another investigation highlighted the ability of imidazole derivatives to induce apoptosis in cancer cells through mitochondrial pathways, emphasizing their potential as anticancer agents .

- Structure-Activity Relationship Analysis : Research into the SAR indicated that modifications on the thiazole and imidazole rings significantly affect the biological activity, providing a pathway for optimizing efficacy .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing this compound, and how can reaction conditions be optimized?

- The synthesis involves multi-step procedures, typically starting with coupling reactions between imidazole and thiazole precursors. Key steps include the use of palladium or nickel catalysts to avoid dehalogenation byproducts (e.g., Raney nickel improved yields to 92% in analogous syntheses). Solvent selection (ethanol vs. water) and base strength (NaOH vs. Na₂CO₃) significantly impact cyclization efficiency. Reaction temperatures above 45°C are critical for high yields (88% isolated) during imidazole ring formation .

Q. Which analytical techniques are essential for confirming structure and purity?

- A combination of NMR spectroscopy (¹H/¹³C for hydrogen/carbon environments), mass spectrometry (molecular weight/fragmentation patterns), and IR spectroscopy (functional group identification) is required. For crystalline derivatives, X-ray crystallography provides definitive 3D structural confirmation. Elemental analysis validates purity by comparing calculated vs. experimental C/H/N percentages .

Q. What initial biological screening approaches are recommended for this compound?

- Begin with in vitro assays targeting enzymes or receptors relevant to the compound’s structural motifs (e.g., antimicrobial, anticancer, or anticonvulsant activity). Use cell-based viability assays (MTT or resazurin) for cytotoxicity profiling. Follow up with selectivity screens against off-target proteases (e.g., plasma kallikrein) to assess specificity .

Advanced Research Questions

Q. How do structural modifications in the imidazole and thiazole moieties affect biological activity and selectivity?

- SAR studies show that substituting the imidazole’s methyl group with bulkier substituents (e.g., trifluoromethyl) enhances target affinity (e.g., factor Xa inhibition). Conversely, replacing the thiazole’s 2-chlorophenyl group with electron-withdrawing groups (e.g., nitro) may reduce plasma protein binding, improving bioavailability. Computational docking can predict binding poses to guide rational modifications .

Q. What methodologies resolve contradictions between in vitro potency and in vivo efficacy?

- Address discrepancies by:

- Pharmacokinetic profiling : Measure plasma protein binding (e.g., equilibrium dialysis) and metabolic stability (e.g., liver microsome assays).

- Free fraction analysis : Use ultrafiltration to correlate unbound drug levels with efficacy.

- In vivo models : Validate antithrombotic or antitumor activity in rodent models, adjusting dosing regimens based on bioavailability data .

Q. How can computational methods aid in designing derivatives with improved properties?

- Density functional theory (DFT) predicts electronic properties (e.g., HOMO/LUMO gaps) influencing reactivity. Molecular dynamics simulations assess binding stability to biological targets. QSAR models link structural descriptors (e.g., logP, polar surface area) to activity, enabling prioritization of analogs for synthesis .

Q. How can reaction conditions be optimized to minimize byproducts during synthesis?

- Catalyst screening : Switch from palladium to nickel catalysts to suppress dehalogenation (reducing benzamide byproducts from 15% to <2%).

- Solvent control : Use ethanol for hydrogenation to limit hydrolysis.

- Temperature modulation : Maintain 45°C during cyclization to prevent incomplete ring closure .

Q. How do substituents on the benzamide group influence structure-activity relationships?

- Compare analogs with electron-donating (e.g., methoxy) vs. electron-withdrawing (e.g., nitro) groups. For example:

- Antimicrobial activity : 4-Methoxy analogs show enhanced membrane penetration.

- Anticancer activity : Nitro-substituted derivatives exhibit higher DNA intercalation.

Tabulate IC₅₀ values against reference compounds to quantify effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.